(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(2-methoxyethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolone core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to achieve high purity levels required for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a benzothiazole ring, chlorophenyl group, and pyrazolone core, which confer distinct chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C21H19ClN4O2S2 |
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Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(2-methoxyethyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-28-11-10-23-12-16-18(13-29-15-8-6-14(22)7-9-15)25-26(20(16)27)21-24-17-4-2-3-5-19(17)30-21/h2-9,12,25H,10-11,13H2,1H3 |
InChI Key |
CSBOZZRKDSXFHE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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